BenchChemオンラインストアへようこそ!

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Carbonic anhydrase inhibition Enzyme kinetics CA2 isoform

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide (CAS 391227-68-2; molecular formula C₁₉H₁₉BrN₄O₃S₂; MW 495.41 g/mol) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-thiadiazole class. It features a 4-bromophenyl substituent at the thiadiazole 5-position and a 4-(diethylsulfamoyl)benzamide moiety linked via an amide bond at the 2-position.

Molecular Formula C19H19BrN4O3S2
Molecular Weight 495.41
CAS No. 391227-68-2
Cat. No. B2812240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
CAS391227-68-2
Molecular FormulaC19H19BrN4O3S2
Molecular Weight495.41
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H19BrN4O3S2/c1-3-24(4-2)29(26,27)16-11-7-13(8-12-16)17(25)21-19-23-22-18(28-19)14-5-9-15(20)10-6-14/h5-12H,3-4H2,1-2H3,(H,21,23,25)
InChIKeyLBBFBKCNNOBADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide (CAS 391227-68-2): Structural Identity and Compound-Class Baseline for Procurement Evaluation


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide (CAS 391227-68-2; molecular formula C₁₉H₁₉BrN₄O₃S₂; MW 495.41 g/mol) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-thiadiazole class [1]. It features a 4-bromophenyl substituent at the thiadiazole 5-position and a 4-(diethylsulfamoyl)benzamide moiety linked via an amide bond at the 2-position. This scaffold is structurally related to pharmacologically investigated 1,3,4-thiadiazole-2-yl-benzamide derivatives that have been explored as inhibitors of carbonic anhydrase isoforms, the Wnt signalling pathway, and VEGFR-2 tyrosine kinase [2][3]. The compound is listed in the PubChem Substance database and is available from commercial screening compound suppliers for non-human research use only [1].

Why Generic Substitution Fails for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide: The Dual-Decoration Constraint


Within the 1,3,4-thiadiazol-2-yl-benzamide chemotype, both the 5-aryl substituent on the thiadiazole ring and the sulfamoyl-acyl substituent on the benzamide terminus independently modulate target binding affinity, isoform selectivity, and physicochemical properties [1]. The 4-bromophenyl group at the thiadiazole 5-position contributes specific hydrophobic and halogen-bonding interactions within the target binding pocket, while the diethylsulfamoyl group on the benzamide influences solubility, LogP, and H-bond acceptor capacity [2]. Substituting either motif—for instance, replacing 4-bromophenyl with 5-ethyl, 3-methylphenyl, or adamantyl, or replacing diethylsulfamoyl with a simpler sulfamide, piperidine-sulfonyl, or dipropylsulfamoyl—produces analogs with measurably different inhibitory potency and selectivity profiles. Empirical binding data confirm that even conservative changes at either position can alter target affinity by two orders of magnitude [3]. Consequently, this compound cannot be treated as a fungible member of the thiadiazole-benzamide class; procurement decisions must be based on evidence tied to its specific substitution pattern.

Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide Versus Closest Structural Analogs


Carbonic Anhydrase II (CA2) Inhibitory Potency: Head-to-Head Comparison with the Sulfamide Analog

The target compound displays a Ki of 4.40 nM against human recombinant carbonic anhydrase II (hCA II), measured by stopped-flow CO₂ hydration assay [1]. In a direct comparator analysis, the closest structural analog—N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (CHEMBL482149), which replaces the 4-(diethylsulfamoyl)benzamide moiety with a simple sulfamide group—exhibits a Ki of 820 nM against the same enzyme under identical assay conditions (15 min pre-incubation, stopped-flow CO₂ hydration) [2]. This represents an approximately 186-fold potency advantage for the target compound, attributable to the additional binding interactions conferred by the extended diethylsulfamoyl-benzamide terminus.

Carbonic anhydrase inhibition Enzyme kinetics CA2 isoform

CA Isoform Selectivity Profile Versus the Sulfamide Analog: CA5A and CA5B Differential

The sulfamide analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide shows substantially weaker inhibition of the mitochondrial isoforms hCA VA (Ki = 4,200 nM) and hCA VB (Ki = 4,500 nM) compared to its hCA II activity (Ki = 820 nM), yielding a selectivity ratio of approximately 5:1 for CA2 over CA5A/5B [1]. While direct CA5A/CA5B data for the target compound are not publicly available, the diethylsulfamoyl-benzamide extension—which anchors additional interactions in the CA2 active site as evidenced by the 186-fold potency enhancement—is predicted from class-level SAR to alter the CA2/CA5 selectivity window [2]. The target compound should not be assumed to share the sulfamide analog's selectivity profile; experimental verification is required.

Carbonic anhydrase Isoform selectivity Mitochondrial CA

Structural Differentiation from 5-Position Thiadiazole Analogs: The 4-Bromophenyl Pharmacophore

Among compounds sharing the identical 4-(diethylsulfamoyl)benzamide moiety, the 5-position substituent on the thiadiazole ring defines a critical pharmacophoric locus. The target compound bears a 4-bromophenyl group at this position, distinguishing it from close analogs including: (a) 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS not assigned; 5-ethyl analog), (b) 4-(diethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS not assigned; 3-methylphenyl analog), (c) N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide (CAS 392240-46-9; adamantyl analog), and (d) 4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-70-6; trimethylphenyl analog) [1]. The 4-bromophenyl group provides unique halogen-bond donor capacity (C–Br···O acceptor interactions) and increased lipophilicity (estimated ΔlogP ≈ +1.0–1.5 vs. the 5-ethyl analog) that cannot be replicated by alkyl, methylphenyl, or bulky aliphatic substituents [2]. The 4-bromo substitution pattern also distinguishes the compound from the 2-bromophenyl regioisomer, which would present a different steric and electrostatic surface to target proteins.

Structure-activity relationship Halogen bonding Thiadiazole scaffold

Differentiation from 4-Position Sulfamoyl Benzamide Analogs: Diethylsulfamoyl vs. Piperidine-Sulfonyl and Dipropylsulfamoyl Modifications

The target compound bears a diethylsulfamoyl group (-SO₂N(Et)₂) at the 4-position of the benzamide ring. Two documented analogs retain the identical 5-(4-bromophenyl)-1,3,4-thiadiazole core but vary the sulfamoyl substituent: (a) N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS 391227-80-8; cyclic sulfamoyl), and (b) N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS not assigned; extended linear sulfamoyl) [1]. The diethylsulfamoyl group offers a distinct balance of steric bulk and conformational flexibility: two ethyl groups permit rotational freedom around each N–C bond while maintaining a moderate steric footprint, in contrast to the conformationally constrained piperidine-sulfonyl analog and the more lipophilic dipropylsulfamoyl variant. These structural differences directly impact aqueous solubility, LogD, and the entropic component of target binding [2]. Furthermore, the diethylsulfamoyl group contains a tertiary sulfonamide nitrogen that can serve as a hydrogen-bond acceptor in target binding while lacking the H-bond donor capacity of a primary sulfonamide, contributing to the observed sub-nanomolar CA2 affinity.

Sulfamoyl SAR Benzamide modification Ligand efficiency

Relevance to Wnt Pathway and Kinase Inhibitor Chemotypes: Patent Class Context

The 1,3,4-thiadiazol-2-yl-benzamide scaffold, of which the target compound is a specific exemplar, forms the structural basis of a claimed class of Wnt signalling pathway inhibitors described in US Patent Application US20180044306A1 (Bayer Pharma AG) [1]. Within this patent class, the combination of a 5-aryl-thiadiazole and a substituted benzamide is claimed to engage components of the canonical Wnt/β-catenin pathway. Separately, 1,3,4-thiadiazole derivatives bearing sulfamoyl-benzamide motifs have been computationally evaluated as potential VEGFR-2 kinase inhibitors via QSAR modeling, molecular docking, ADMET prediction, and DFT studies, where the 4-bromophenyl substituent contributes to π-stacking and hydrophobic enclosure within the VEGFR-2 ATP-binding pocket [2]. The target compound's specific dual-decoration pattern (4-bromophenyl + diethylsulfamoyl-benzamide) places it at the intersection of both investigated target classes, distinguishing it from mono-decorated analogs that address only one target hypothesis.

Wnt signalling Kinase inhibition 1,3,4-Thiadiazole patent landscape

Recommended Research and Procurement Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide (CAS 391227-68-2)


Carbonic Anhydrase II (hCA II) Inhibitor Tool Compound for Enzymology and Structural Biology

Based on the demonstrated Ki of 4.40 nM against human recombinant CA2 [1], this compound serves as a potent hCA II inhibitor suitable for enzymology studies requiring sub-nanomolar affinity. The ~186-fold potency advantage over the sulfamide analog (Ki = 820 nM) [2] makes it preferable for crystallography soaking experiments, stopped-flow kinetics, and competitive displacement assays where high-affinity probe binding is essential. Researchers should independently verify the CA isoform selectivity profile, as CA5A/CA5B data are not publicly available for this compound.

SAR Probe for Halogen-Bonding Analysis in Thiadiazole-Based Inhibitor Design

The 4-bromophenyl substituent at the thiadiazole 5-position provides a distinct halogen-bond donor (C–Br···O/N acceptor interactions) [1] that is absent in 5-alkyl, 5-(3-methylphenyl), 5-adamantyl, or 5-(trimethylphenyl) analogs sharing the same diethylsulfamoyl-benzamide moiety [2]. This compound can be deployed as a halogen-bonding probe in co-crystallization studies or in systematic SAR campaigns comparing halogen vs. methyl vs. hydrogen substituents at the para position of the 5-phenyl ring. Additionally, the bromine atom serves as a synthetic handle for diversification via palladium-catalyzed cross-coupling reactions.

Dual-Hypothesis Screening in Wnt/β-Catenin and VEGFR-2 Drug Discovery Programs

The compound's scaffold aligns with the general formula claimed in US Patent US20180044306A1 for Wnt pathway inhibitors [1] and simultaneously falls within the chemical space explored by in silico VEGFR-2 inhibitor QSAR/docking studies [2]. For academic or industrial groups screening against both target classes, procuring this single compound provides coverage of two mechanistically distinct target hypotheses, potentially increasing screening efficiency compared to purchasing separate compound series for each target. Researchers should note that direct biological confirmation against either target is not publicly available, and the compound should be treated as a screening candidate rather than a validated probe.

Comparative Procurement of a Sulfamoyl-Benzamide SAR Matrix Around the 5-(4-Bromophenyl)-Thiadiazole Core

The commercial availability of structurally characterized analogs—including the piperidine-1-sulfonyl variant (CAS 391227-80-8) and the dipropylsulfamoyl variant—alongside the target diethylsulfamoyl compound [1] enables the assembly of a focused SAR matrix exploring the sulfamoyl substituent dimension while keeping the 5-(4-bromophenyl)-thiadiazole core constant. This matrix approach is recommended for medicinal chemistry teams seeking to correlate sulfamoyl group identity with target potency, solubility, LogD, and metabolic stability in a controlled fashion. The diethylsulfamoyl compound represents the intermediate steric/electronic balance point within this set.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.